![molecular formula C15H18F3N3OS B2371035 (R)-3-Methyl-3-(methylthio)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol CAS No. 136067-84-0](/img/structure/B2371035.png)
(R)-3-Methyl-3-(methylthio)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol
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Overview
Description
(R)-3-Methyl-3-(methylthio)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is a useful research compound. Its molecular formula is C15H18F3N3OS and its molecular weight is 345.38. The purity is usually 95%.
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Biological Activity
(R)-3-Methyl-3-(methylthio)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is a complex organic compound with potential biological activities. The compound's structure incorporates a triazole ring, which is known for its pharmacological significance, particularly in the development of anticancer and antimicrobial agents.
- Molecular Formula : C₁₅H₁₈F₃N₃OS
- Molecular Weight : 345.38 g/mol
- CAS Number : 136067-84-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives of triazoles have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
A study evaluating similar triazole derivatives reported IC₅₀ values ranging from 3.6 µM to 11.0 µM against these cell lines, indicating potent activity . The structure–activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the anticancer efficacy, where trifluoromethyl groups enhance activity .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF-7 | 6.5 |
Compound B | HCT-116 | 4.2 |
Compound C | HeLa | 5.0 |
Antimicrobial Activity
Compounds with triazole structures have also been investigated for their antimicrobial properties. The presence of a methylthio group in the compound may enhance its interaction with microbial targets. Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activities, making them suitable candidates for further development in treating infections .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for pathogen survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound may cause G0/G1 and G2/M phase arrest in tumor cells, leading to reduced proliferation .
Case Studies
In a recent case study involving a series of triazole derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. Notably, the incorporation of trifluoromethyl groups was correlated with increased potency against HCT-116 cells .
Scientific Research Applications
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of triazole derivatives. Specifically, compounds with triazole rings have shown activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The incorporation of methylthio and trifluoromethyl groups enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents .
Anticancer Potential
Research indicates that the compound exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various triazole derivatives in vitro against a panel of human tumor cell lines. The results demonstrated that derivatives similar to (R)-3-Methyl-3-(methylthio)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol displayed notable growth inhibition rates, suggesting potential as anticancer agents .
Synthesis and Modification
The synthesis of this compound often involves multi-step reactions starting from simpler precursors. The introduction of the triazole moiety can be achieved through cyclization reactions involving appropriate azoles and functionalized alcohols. The structural modifications can significantly influence the biological activity of the resulting compounds .
Case Study 1: Antimicrobial Efficacy
In a comparative study on various triazole derivatives, this compound was tested against multiple bacterial strains. The compound demonstrated an inhibition zone diameter comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
A focused investigation into the anticancer properties of this compound revealed that it inhibited cell proliferation in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases, showcasing its therapeutic potential in oncology .
Properties
IUPAC Name |
(2R)-3-methyl-3-methylsulfanyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3OS/c1-13(2,23-3)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGUQICDNXTBS-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@](CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.